molecular formula C22H27Cl2N7O2 B610041 PF-477736 HCl CAS No. 1247874-19-6

PF-477736 HCl

Cat. No.: B610041
CAS No.: 1247874-19-6
M. Wt: 492.4
InChI Key: RXRFKHCZZSOCOS-JQDLGSOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-00477736, also known as PF-477736, is a potent CHK1 inhibitor with potential chemopotentiation activity. PF-477736 inhibits chk1, an ATP-dependent serine-threonine kinase that is a key component in the DNA replication-monitoring S/G2 checkpoint system. By overriding the last checkpoint defense against DNA damaging agent-induced lethal damage, chk1 inhibitor PF-477736 may potentiate the antitumor efficacy of various chemotherapeutic agents against tumor cells with intrinsic checkpoint defects.

Properties

CAS No.

1247874-19-6

Molecular Formula

C22H27Cl2N7O2

Molecular Weight

492.4

IUPAC Name

(R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide dihydrochloride

InChI

InChI=1S/C22H25N7O2.2ClH/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12;;/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30);2*1H/t19-;;/m1../s1

InChI Key

RXRFKHCZZSOCOS-JQDLGSOUSA-N

SMILES

O=C(NC1=CC2=C(C3=C1)C(C=NNC3=O)=C(C4=CN(C)N=C4)N2)[C@H](N)C5CCCCC5.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-00477736;  PF 00477736;  PF00477736;  PF-477736;  PF 477736;  PF477736;  PF-477736 HCl;  PF-477736-2HCl;  PF-477736 hydrochloride;  PF-477736 dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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